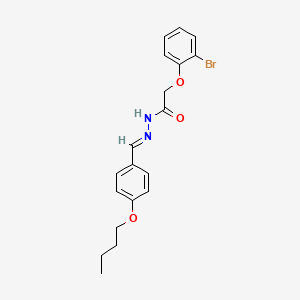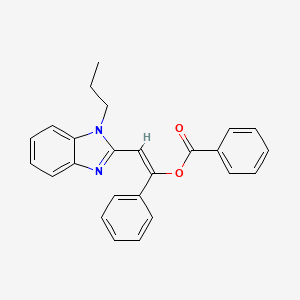![molecular formula C23H16Cl2N2O2 B3860201 N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B3860201.png)
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide, also known as DCFH-DA, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that can be used to detect reactive oxygen species (ROS) in cells.
作用机制
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide works by detecting ROS in cells. ROS can be produced by various cellular processes, including metabolism, inflammation, and exposure to environmental toxins. ROS can cause damage to cellular components, including DNA, proteins, and lipids. This compound is a non-fluorescent molecule that can penetrate into cells. Once inside the cells, this compound is hydrolyzed by esterases to form DCFH, which can react with ROS to form a highly fluorescent molecule, dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
Biochemical and Physiological Effects:
This compound has been used to study the role of ROS in various biological processes, including aging, cancer, and neurodegenerative diseases. ROS have been implicated in the aging process, as well as in the development and progression of cancer. This compound has been used to study the effects of antioxidants on ROS levels in cells. Antioxidants can scavenge ROS and prevent cellular damage.
实验室实验的优点和局限性
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has several advantages for lab experiments. It is a simple and inexpensive method for detecting ROS in cells. This compound can be used in a variety of cell types and can detect both intracellular and extracellular ROS. However, this compound has some limitations. It can react with other molecules besides ROS, leading to false positives. This compound is also sensitive to light and temperature, which can affect its fluorescence intensity.
未来方向
There are several future directions for research using N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide. One area of research is the development of new fluorescent dyes for detecting ROS in cells. These dyes could be more specific and sensitive than this compound. Another area of research is the use of this compound in vivo. This compound has been used to study ROS in cells, but its use in animal models is limited. Finally, this compound could be used to study the effects of ROS on specific cellular components, such as DNA or proteins. This could provide insight into the mechanisms by which ROS cause cellular damage.
科学研究应用
N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide has been widely used in scientific research to detect ROS in cells. ROS are highly reactive molecules that can cause damage to cells and tissues. This compound is a non-fluorescent molecule that can penetrate into cells. Once inside the cells, this compound is hydrolyzed by esterases to form DCFH, which can react with ROS to form a highly fluorescent molecule, dichlorofluorescein (DCF). The fluorescence intensity of DCF is proportional to the amount of ROS in the cells.
属性
IUPAC Name |
N-[(E)-[5-(2,3-dichlorophenyl)furan-2-yl]methylideneamino]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O2/c24-20-10-4-9-19(23(20)25)21-12-11-17(29-21)14-26-27-22(28)13-16-7-3-6-15-5-1-2-8-18(15)16/h1-12,14H,13H2,(H,27,28)/b26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQHTBHDLAFDIZ-VULFUBBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1,1'-[(5,8-dimethoxy-4-methyl-2-quinolinyl)imino]di(2-propanol)](/img/structure/B3860119.png)

![1-naphthaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3860145.png)

![5,7-dimethoxy-2-[4-(2-methoxyphenyl)-1-piperazinyl]-4-methylquinoline](/img/structure/B3860156.png)
![2-[2-(4-ethoxybenzylidene)hydrazino]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B3860167.png)


![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B3860207.png)
![5-{[4-(4-methylphenyl)-2-(2-thienyl)-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3860212.png)
![ethyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3860213.png)
![5-{[(cyclopropylmethyl)(propyl)amino]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3860216.png)
![4-(dimethylamino)benzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime](/img/structure/B3860220.png)
![2-[3-(sec-butylamino)-1-phenylpropyl]phenol hydrochloride](/img/structure/B3860224.png)
